

# N-Propylethylenediamine chemical reactivity profile

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## Compound of Interest

Compound Name: *N-Propylethylenediamine*

Cat. No.: *B094181*

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An In-depth Technical Guide to the Chemical Reactivity Profile of **N-Propylethylenediamine**

## Introduction

**N-Propylethylenediamine** (N-PEDA), with the linear formula  $\text{CH}_3\text{CH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NH}_2$ , is a diamine featuring both a primary and a secondary amine group.<sup>[1]</sup> This structural characteristic imparts a versatile reactivity profile, making it a valuable building block in organic synthesis and a compelling ligand in coordination chemistry. Its utility spans from the synthesis of specialized polymers and surfactants to its role as a chelating agent.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical reactivity of **N-Propylethylenediamine**, offering insights into its synthesis, key reactions, coordination behavior, and stability. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this compound's chemical properties and potential applications.

## Physicochemical Properties

A summary of the key physicochemical properties of **N-Propylethylenediamine** is presented in Table 1. This data is essential for its handling, purification, and use in various chemical reactions.

Property	Value	Reference
CAS Number	111-39-7	[1]
Molecular Formula	C <sub>5</sub> H <sub>14</sub> N <sub>2</sub>	[2]
Molecular Weight	102.18 g/mol	[1]
Appearance	Liquid	[1]
Boiling Point	147-150 °C	[1]
Density	0.829 g/mL at 25 °C	[1]
Refractive Index	n <sub>20/D</sub> 1.441	[1]
Flash Point	45 °C (closed cup)	[1]

## Synthesis of N-Propylethylenediamine

The synthesis of **N-Propylethylenediamine** can be achieved through several routes, with one common method being the reductive amination of ethylenediamine with propanal or the N-alkylation of ethylenediamine with a propyl halide. A prevalent industrial approach involves the reaction of 1-propanol with ethylenediamine in the presence of hydrogen gas and a suitable catalyst.[3]

## Representative Synthetic Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of **N-propylethylenediamine** via reductive amination, a common and effective method for forming C-N bonds.

### Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve ethylenediamine (excess, e.g., 3-5 equivalents) in a suitable solvent such as methanol or ethanol.
- **Aldehyde Addition:** Cool the solution to 0 °C in an ice bath. Slowly add propanal (1 equivalent) dropwise to the stirred solution.

- **Imine Formation:** Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- **Reduction:** Cool the reaction mixture back to 0 °C and add a reducing agent, such as sodium borohydride (NaBH<sub>4</sub>), in small portions.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
- **Purification:** Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.



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### Mechanism of N-acylation of **N-Propylethylenediamine**.

#### Representative Protocol: N-Acylation

- **Reaction Setup:** Dissolve **N-Propylethylenediamine** (1 equivalent) in an aprotic solvent like dichloromethane or THF in a round-bottom flask.
- **Reagent Addition:** Cool the solution to 0 °C and add acetic anhydride (1 equivalent for mono-acylation) dropwise with stirring.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2-4 hours.

- **Work-up:** Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography or recrystallization.

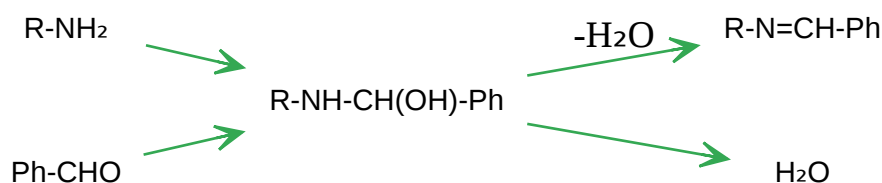
Alkylation with alkyl halides can lead to a mixture of products, including mono- and di-alkylated species at both nitrogen atoms. Controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial to achieve selectivity. Using a large excess of the diamine can favor mono-alkylation. [4] Representative Protocol: N-Alkylation with Propyl Bromide

- **Reaction Setup:** In a sealed tube or pressure vessel, combine **N-Propylethylenediamine** (3-5 equivalents) with propyl bromide (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.
- **Base Addition:** Add a non-nucleophilic base like potassium carbonate (2-3 equivalents) to scavenge the HBr formed during the reaction.
- **Reaction:** Heat the mixture at 60-80 °C for 12-24 hours.
- **Work-up:** After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
- **Purification:** The product can be purified by distillation or column chromatography.

## Condensation Reactions: Schiff Base Formation

The primary amine group of **N-Propylethylenediamine** can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. [5][6] These reactions are typically reversible and are often carried out with the removal of water to drive the equilibrium towards the product.

Reaction Mechanism: Schiff Base Formation with Benzaldehyde



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General mechanism for Schiff base formation.

#### Representative Protocol: Schiff Base Synthesis

- **Reaction Setup:** Dissolve **N-Propylethylenediamine** (1 equivalent) and an aldehyde or ketone (1 equivalent) in a solvent such as ethanol or toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
- **Catalyst:** Add a catalytic amount of a weak acid (e.g., acetic acid).
- **Reaction:** Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
- **Work-up:** Once the theoretical amount of water has been collected, cool the reaction mixture and remove the solvent under reduced pressure.
- **Purification:** The resulting Schiff base can often be purified by recrystallization.

## Coordination Chemistry: A Bidentate Ligand

**N-Propylethylenediamine** is an excellent bidentate ligand, capable of coordinating to a metal center through the lone pairs of its two nitrogen atoms to form a stable five-membered chelate ring. [7][8] The presence of both a primary and a secondary amine allows for the formation of stable complexes with a variety of transition metals, including copper, nickel, and cobalt. [3][9] [10] The steric bulk of the propyl group can influence the geometry and stability of the resulting metal complexes.

#### General Protocol for Metal Complex Formation:

- **Ligand Solution:** Dissolve **N-Propylethylenediamine** (typically 1-2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or water).

- Metal Salt Solution: In a separate flask, dissolve a metal salt (e.g.,  $\text{CuCl}_2$ ,  $\text{Ni}(\text{NO}_3)_2$ ,  $\text{Co}(\text{OAc})_2$ ) (1 equivalent) in the same solvent.
- Complexation: Slowly add the ligand solution to the metal salt solution with stirring. A change in color and/or the formation of a precipitate is often observed.
- Isolation: The resulting complex can be isolated by filtration, centrifugation, or by slow evaporation of the solvent to induce crystallization.

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